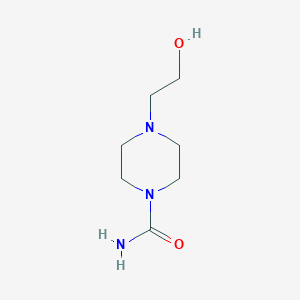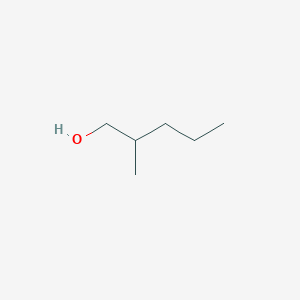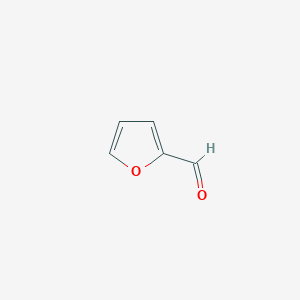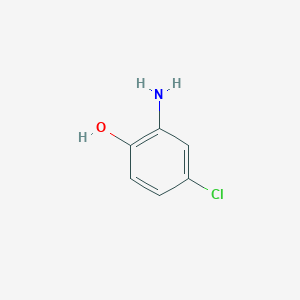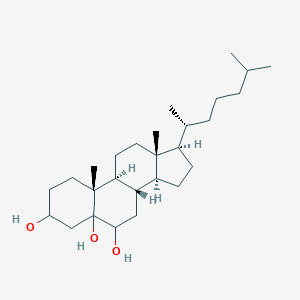
Cholestane-3,5,6-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholestane-3,5,6-triol is a cholesterol oxidation product that has been studied extensively due to its potential as a biomarker for oxidative stress and as a therapeutic target for various diseases.
Mécanisme D'action
Cholestane-3,5,6-triol exerts its effects through various mechanisms, including the inhibition of NF-κB signaling, the activation of PPARγ, and the inhibition of HMG-CoA reductase. Furthermore, cholestane-3,5,6-triol has been shown to modulate the expression of various genes involved in inflammation, lipid metabolism, and cell proliferation.
Effets Biochimiques Et Physiologiques
Cholestane-3,5,6-triol has been shown to have various biochemical and physiological effects, including the inhibition of LDL oxidation, the reduction of atherosclerotic plaque formation, and the inhibition of cancer cell growth. Furthermore, cholestane-3,5,6-triol has been shown to modulate lipid metabolism and glucose homeostasis, making it a potential therapeutic target for metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using cholestane-3,5,6-triol in lab experiments is its stability, as it can be stored for long periods without degradation. Furthermore, cholestane-3,5,6-triol is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using cholestane-3,5,6-triol in lab experiments is its low solubility in aqueous solutions, which can limit its bioavailability and efficacy.
Orientations Futures
There are various future directions for research on cholestane-3,5,6-triol, including the development of novel synthetic methods and the identification of new therapeutic targets. Furthermore, the use of cholestane-3,5,6-triol as a biomarker for oxidative stress and metabolic disorders warrants further investigation. Additionally, the potential use of cholestane-3,5,6-triol as an anti-cancer agent and its effects on cancer cell metabolism require further exploration. Overall, cholestane-3,5,6-triol is a promising compound with various potential applications in biomedical research.
Méthodes De Synthèse
Cholestane-3,5,6-triol can be synthesized through various methods, including enzymatic and chemical oxidation of cholesterol. One of the most commonly used methods is the chemical oxidation of cholesterol using a mixture of acetic acid and acetic anhydride. The resulting product is then purified through column chromatography to obtain pure cholestane-3,5,6-triol.
Applications De Recherche Scientifique
Cholestane-3,5,6-triol has been extensively studied in various fields of research, including oxidative stress, cardiovascular diseases, and cancer. It has been shown to be a reliable biomarker for oxidative stress, as its levels increase in response to oxidative stress in vivo and in vitro. Furthermore, cholestane-3,5,6-triol has been shown to have anti-inflammatory and anti-atherogenic effects, making it a potential therapeutic target for cardiovascular diseases. In cancer research, cholestane-3,5,6-triol has been shown to inhibit cancer cell growth and induce apoptosis, suggesting its potential as an anti-cancer agent.
Propriétés
Numéro CAS |
115510-05-9 |
|---|---|
Nom du produit |
Cholestane-3,5,6-triol |
Formule moléculaire |
C27H48O3 |
Poids moléculaire |
420.7 g/mol |
Nom IUPAC |
(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol |
InChI |
InChI=1S/C27H48O3/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24(29)27(30)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28-30H,6-16H2,1-5H3/t18-,19?,20+,21-,22+,23+,24?,25-,26-,27?/m1/s1 |
Clé InChI |
YMMFNKXZULYSOQ-MHZASZHRSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(C4([C@@]3(CCC(C4)O)C)O)O)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C |
Synonymes |
5alpha-cholestane-3beta,5,6beta-triol cholestane-3 beta,5 alpha,6 beta-triol cholestane-3,5,6-triol cholestane-3,5,6-triol, (3beta)-isomer cholestane-3,5,6-triol, (3beta, 5alpha, 6alpha)-isomer cholestane-3,5,6-triol, (3beta, 5alpha, 6beta)-isomer cholestane-3,5,6-triol, (3beta, 5beta, 6beta)-isomer cholestane-3,5,6-triol, (3beta, 6beta)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




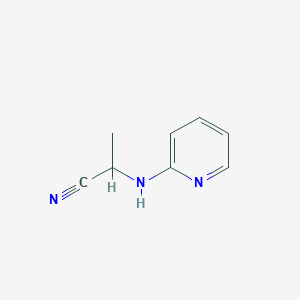
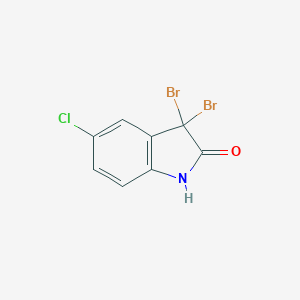
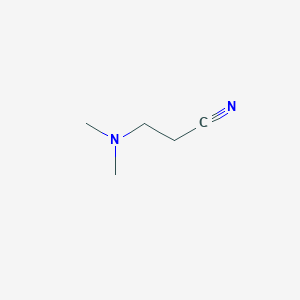
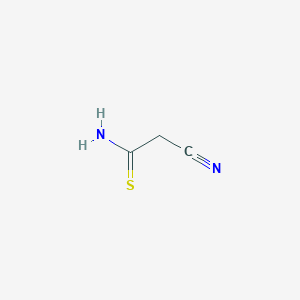
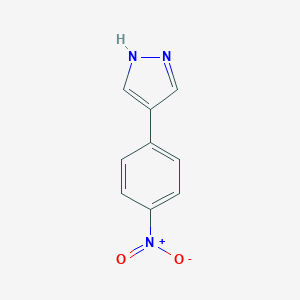
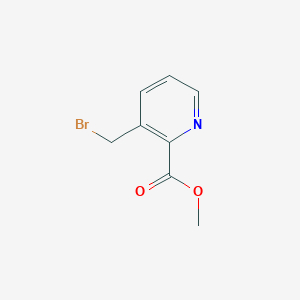
![N,N-Bis[3-(dimethylamino)propyl]-N',N'-dimethylpropane-1,3-diamine](/img/structure/B47346.png)
